[3-(Methoxymethyl)adamantan-1-yl]methanol
CAS No.:
Cat. No.: VC15734171
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22O2 |
|---|---|
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | [3-(methoxymethyl)-1-adamantyl]methanol |
| Standard InChI | InChI=1S/C13H22O2/c1-15-9-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11,14H,2-9H2,1H3 |
| Standard InChI Key | CACIRHJYPOJFFR-UHFFFAOYSA-N |
| Canonical SMILES | COCC12CC3CC(C1)CC(C3)(C2)CO |
Introduction
[3-(Methoxymethyl)adamantan-1-yl]methanol is a derivative of adamantane, a saturated hydrocarbon known for its unique cage-like structure. This compound features a methoxymethyl group attached to the third position of the adamantan-1-yl moiety, along with a hydroxymethyl group. The presence of these functional groups gives the compound distinct chemical properties and potential biological activities.
Synthesis Methods
While specific synthesis methods for [3-(Methoxymethyl)adamantan-1-yl]methanol are not detailed in the available literature, adamantane derivatives are generally synthesized through various organic reactions. These methods often involve the modification of the adamantane core with different functional groups to enhance its reactivity and biological activity.
Potential Applications
The unique structure of [3-(Methoxymethyl)adamantan-1-yl]methanol, with both methoxy and hydroxymethyl groups, may enhance its solubility and biological activity compared to other derivatives. This makes it an interesting candidate for further research in medicinal chemistry, particularly in drug development and therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 1-Aminoadamantane | Amino group at position 1 | High |
| Amantadine | Adamantane core with an amino group | High |
| 1-Hydroxyadamantane | Hydroxyl group at position 1 | Moderate |
| 2-Methoxyadamantane | Methoxy group at position 2 | Moderate |
| 3-Hydroxyadamantane | Hydroxyl group at position 3 | Moderate |
[3-(Methoxymethyl)adamantan-1-yl]methanol is distinct due to its combination of methoxy and hydroxymethyl groups on the adamantane framework.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume